molecular formula C13H12N2O2 B1422567 6-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyridin-2-amine CAS No. 1183060-41-4

6-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyridin-2-amine

Cat. No.: B1422567
CAS No.: 1183060-41-4
M. Wt: 228.25 g/mol
InChI Key: SETWGKKLYIRCBH-UHFFFAOYSA-N
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Description

6-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyridin-2-amine is a chemical compound with the molecular formula C13H12N2O2 It is characterized by the presence of a pyridine ring attached to a 2,3-dihydro-1,4-benzodioxin moiety

Mechanism of Action

Target of Action

Related compounds, such as sulfonamides, are known to inhibit proteases , carbonic anhydrase , caspase , and COX-2 . These enzymes play crucial roles in various biological processes, including inflammation, apoptosis, and pain perception.

Mode of Action

Sulfonamides, a class of compounds with similar structures, primarily block the folate synthetase enzyme in bacteria, thus impeding folic acid synthesis which inhibits bacterial growth and multiplication without killing them . They achieve this by coordinating their SO2NH– anion with the Zn+2 cation of carbonic anhydrase, resulting in a reduced HCO3- output for a transition state required for activity .

Biochemical Pathways

Related compounds, such as sulfonamides, are known to disrupt the folic acid synthesis pathway in bacteria . This disruption inhibits bacterial growth and multiplication.

Result of Action

The compound has been found to exhibit significant antibacterial activity. It was reported to be the best antibacterial agent against B. subtilis (60.04% bacterial biofilm growth inhibition) and second most-active against E. coli (60.04%) .

Biochemical Analysis

Biochemical Properties

6-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyridin-2-amine plays a significant role in various biochemical reactions. It interacts with enzymes such as cholinesterases and lipoxygenases, exhibiting moderate to weak inhibition . These interactions suggest potential therapeutic applications, particularly in the treatment of diseases like Alzheimer’s . The compound’s ability to inhibit these enzymes indicates its potential to modulate biochemical pathways involved in inflammation and neurotransmission.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It exhibits antibacterial activity, particularly against Bacillus subtilis and Escherichia coli, by inhibiting bacterial biofilm growth . This compound also influences cell signaling pathways and gene expression, potentially impacting cellular metabolism and function. Its effects on cholinesterase enzymes further suggest its role in modulating neurotransmission and cellular communication.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to cholinesterase and lipoxygenase enzymes, inhibiting their activity . This inhibition can lead to changes in gene expression and cellular signaling pathways, ultimately affecting cellular function. The compound’s structure allows it to interact with these enzymes, potentially altering their conformation and activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that its antibacterial activity remains consistent over time, suggesting stability in its biochemical properties

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as enzyme inhibition and antibacterial activity Higher doses may lead to toxic or adverse effects, highlighting the importance of determining optimal dosage levels for therapeutic applications

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cholinesterases and lipoxygenases, influencing metabolic flux and metabolite levels . These interactions suggest that the compound can modulate biochemical pathways related to inflammation, neurotransmission, and cellular metabolism. Understanding its role in these pathways is essential for developing therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound may interact with specific transporters or binding proteins, affecting its localization and accumulation These interactions can influence its therapeutic efficacy and potential side effects

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyridin-2-amine typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with pyridine-2-carboxylic acid or its derivatives. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyridin-2-amine is unique due to the presence of both the pyridine ring and the 2,3-dihydro-1,4-benzodioxin moiety, which confer distinct chemical and biological properties.

Properties

IUPAC Name

6-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c14-13-3-1-2-10(15-13)9-4-5-11-12(8-9)17-7-6-16-11/h1-5,8H,6-7H2,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SETWGKKLYIRCBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=NC(=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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